2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide
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Description
2-(2,6-dioxopiperidin-1-yl)-N-((5-methylisoxazol-4-yl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C12H17N3O5S and its molecular weight is 315.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
This compound is part of a broader category of ethylated sulfonamides incorporating different moieties for enhanced biological activity. Studies have shown that incorporating specific moieties can lead to compounds with significant inhibitory effects on various enzymes, including lipoxygenase, acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, and display antibacterial properties (M. Irshad et al., 2016).
Molecular Docking Studies
These studies involve the computational observation of interactions between synthesized compounds and target enzymes. The process helps in understanding the binding affinities and mechanistic action of these compounds at a molecular level, correlating experimental results with theoretical predictions (M. Irshad et al., 2016).
Enzyme Inhibition and DFT Calculations
The synthesized compounds have been evaluated for their effects on various enzyme activities, demonstrating significant inhibitory action on enzymes like cholesterol esterase, tyrosinase, and α-amylase. These findings are supported by density functional theory (DFT) calculations, which provide a deeper understanding of the compounds' interactions at an atomic level (S. Alyar et al., 2019).
Anticancer and Anti-HCV Agents
Further research into derivatives of this compound has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These activities were evaluated through various assays, indicating the compound's potential in therapeutic applications beyond its initial scope (Ş. Küçükgüzel et al., 2013).
Antibacterial and Antifungal Activity
The compound's derivatives have also been explored for their antibacterial and antifungal activities, showing effectiveness against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This broad spectrum of activity highlights its potential in addressing various microbial infections (S. Y. Hassan, 2013).
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c1-9-10(7-13-20-9)8-14-21(18,19)6-5-15-11(16)3-2-4-12(15)17/h7,14H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQWODCBZERPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNS(=O)(=O)CCN2C(=O)CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.